molecular formula C4H3O4Ru B3068145 Acetatodicarbonylruthenium, polymer CAS No. 26317-70-4

Acetatodicarbonylruthenium, polymer

Cat. No. B3068145
CAS RN: 26317-70-4
M. Wt: 216.1 g/mol
InChI Key: GNUMCPJBCMWHOH-UHFFFAOYSA-M
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Description

Acetatodicarbonylruthenium, polymer is a chemical compound used extensively in scientific research. Its unique properties make it an excellent catalyst for various reactions. The CAS Number for Acetatodicarbonylruthenium, polymer is 26317-70-4 .


Molecular Structure Analysis

The molecular structure analysis of polymers can be complex due to the variable properties on the chemical level (molecular structure, functional groups, and degradation) . Techniques such as infrared spectroscopy (IR), Raman spectroscopy, ultraviolet–visible spectroscopy (UV–Vis), nuclear magnetic resonance spectroscopy (NMR), and electron spin resonance spectroscopy (ESR) are commonly used for the chemical structure characterization of polymers .

Scientific Research Applications

1. Polymer Therapeutics

Acetatodicarbonylruthenium polymers may be applicable in the field of polymer therapeutics, which involves the design of macromolecular drugs, polymer–drug and polymer–protein conjugates, and polymeric micelles containing covalently bound drugs. These advanced therapeutics are utilized in various clinical and research contexts, such as cancer treatment, cardiovascular disease, and tissue engineering (Duncan, 2003).

2. Drug Delivery Systems

In drug delivery, polymers like acetatodicarbonylruthenium can be engineered for controlled release mechanisms. Their properties enable them to function as efficient carriers, ensuring that drugs are delivered at the right location and at the optimal rate, which is crucial in the treatment of various diseases (Langer & Peppas, 2003).

3. Nanotechnology in Medicine

In the realm of nanomedicine, acetatodicarbonylruthenium polymers may play a significant role. This involves the use of nanoscale polymer structures for medical applications such as diagnostic tools, tissue regeneration, and targeted drug delivery. The unique properties of these polymers allow for precise interactions at the molecular level (Lü et al., 2009).

4. Glutathione Responsive Polymers

Polymers like acetatodicarbonylruthenium can be designed to respond to biological cues like glutathione levels. This property is particularly useful in creating smart drug delivery systems that release therapeutic agents in response to specific intracellular conditions (Quinn et al., 2017).

5. Dendritic Polymers for Biomedical Applications

These polymers may also find applications in the development of dendritic polymers, which are highly branched, multifunctional structures used in drug, dye, and gene delivery. Their well-defined structures and biocompatibility make them suitable for various biomedical applications (Calderón et al., 2010).

6. Hydrogels in Biology and Medicine

Acetatodicarbonylruthenium polymers could be crucial in engineering hydrogels for biomedical applications. These hydrogels can be used as scaffolds in tissue engineering and have properties like responsiveness to physical, chemical, or biological stimuli, which make them ideal for various therapeutic applications (Peppas et al., 2006).

7. Electroluminescence in Polymers

These polymers might be used in the field of electroluminescence, particularly in organic light-emitting diodes (OLEDs). Their unique electronic properties could be exploited in the development of advanced display and lighting technologies (Friend et al., 1999).

Safety and Hazards

According to the safety data sheet, Acetatodicarbonylruthenium, polymer may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to wear protective gloves/clothing/eye protection/face protection when handling this substance .

properties

IUPAC Name

carbon monoxide;ruthenium(1+);acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.2CO.Ru/c1-2(3)4;2*1-2;/h1H3,(H,3,4);;;/q;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUMCPJBCMWHOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[C-]#[O+].[C-]#[O+].[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3O4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26317-70-4
Details Compound: Ruthenium, (acetato-κO)dicarbonyl-, homopolymer
Record name Ruthenium, (acetato-κO)dicarbonyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26317-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

216.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156589097

CAS RN

26317-70-4
Record name Ruthenium, (acetato-.kappa.O)dicarbonyl-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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